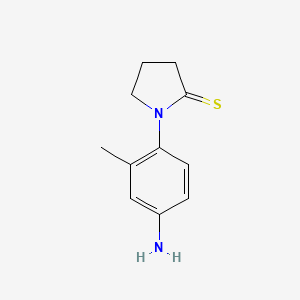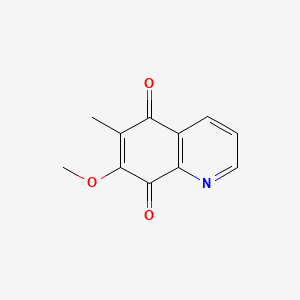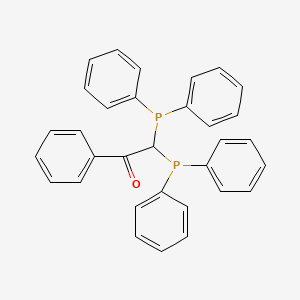
2,2-Bis(diphenylphosphanyl)-1-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(diphenylphosphino)-1-phenylethanone is an organophosphorus compound widely used in various fields of chemistry. This compound is known for its ability to act as a ligand in coordination chemistry, forming complexes with transition metals. Its unique structure, featuring two diphenylphosphino groups attached to a phenylethanone backbone, makes it a valuable tool in asymmetric synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(diphenylphosphino)-1-phenylethanone typically involves the reaction of diphenylphosphine with a suitable precursor. One common method is the reaction of diphenylphosphine with 1-phenylethanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2,2-Bis(diphenylphosphino)-1-phenylethanone may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(diphenylphosphino)-1-phenylethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The diphenylphosphino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2-Bis(diphenylphosphino)-1-phenylethanone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2,2-Bis(diphenylphosphino)-1-phenylethanone exerts its effects is primarily through its role as a ligand. The compound coordinates with transition metals to form complexes that can facilitate various catalytic reactions. The diphenylphosphino groups provide a strong binding affinity to the metal center, creating a stable complex that can undergo various transformations. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A widely used chiral ligand in asymmetric synthesis.
1,2-Bis(diphenylphosphino)ethane (DPPE): Another common bidentate ligand used in coordination chemistry.
Uniqueness
2,2-Bis(diphenylphosphino)-1-phenylethanone is unique due to its specific structure, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness allows it to form highly selective and efficient catalytic complexes, making it a valuable tool in both academic and industrial research .
Eigenschaften
CAS-Nummer |
91381-27-0 |
|---|---|
Molekularformel |
C32H26OP2 |
Molekulargewicht |
488.5 g/mol |
IUPAC-Name |
2,2-bis(diphenylphosphanyl)-1-phenylethanone |
InChI |
InChI=1S/C32H26OP2/c33-31(26-16-6-1-7-17-26)32(34(27-18-8-2-9-19-27)28-20-10-3-11-21-28)35(29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25,32H |
InChI-Schlüssel |
ZDIGPDZPPOIYGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dimethoxy-N-[5-(3-methylpentan-3-yl)-1,2-oxazol-3-yl]benzamide](/img/structure/B12881454.png)
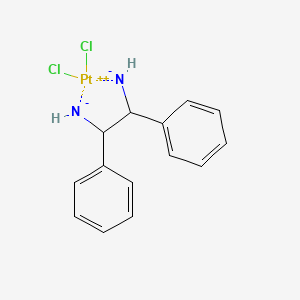

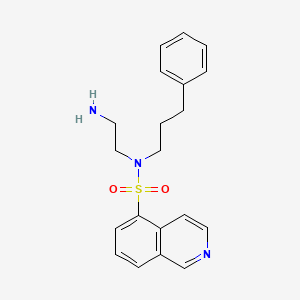
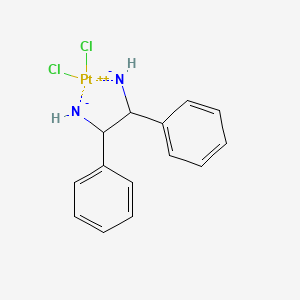
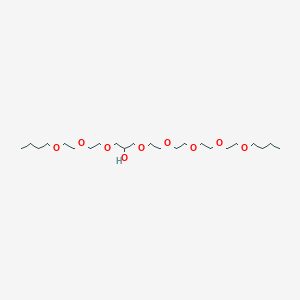
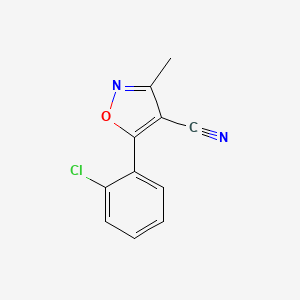
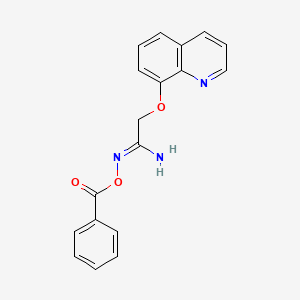



![1-[5-(But-1-yn-1-yl)-2-methylfuran-3-yl]ethan-1-one](/img/structure/B12881522.png)
